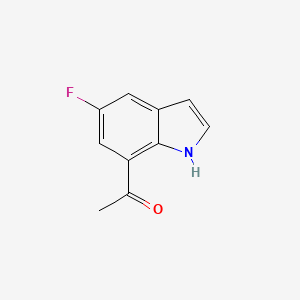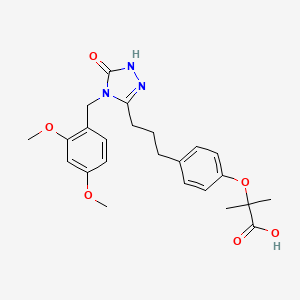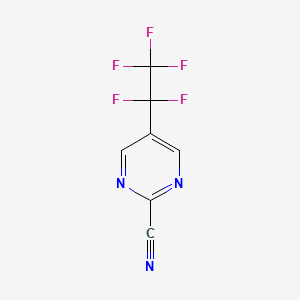
7-Acetyl-5-fluoro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetyl-5-fluoro-1H-indole is a synthetic organic compound belonging to the indole family, characterized by the presence of an acetyl group at the 7th position and a fluorine atom at the 5th position on the indole ring. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-acetyl-5-fluoro-1H-indole typically involves multi-step organic reactions. One common method starts with the fluorination of an indole precursor, followed by acetylation. For instance, 5-fluoroindole can be acetylated using acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale synthesis, focusing on cost-effectiveness, safety, and environmental impact. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the acetyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohol derivatives.
Substitution: The fluorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH₃) in methanol.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NaOCH₃ in methanol.
Major Products Formed:
Oxidation: 7-Acetyl-5-fluoroindole-2-carboxylic acid.
Reduction: 7-(1-Hydroxyethyl)-5-fluoro-1H-indole.
Substitution: 7-Acetyl-5-methoxy-1H-indole.
Scientific Research Applications
Chemistry: 7-Acetyl-5-fluoro-1H-indole is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound serves as a probe to study enzyme interactions and receptor binding due to its indole core, which is a common motif in many biologically active molecules .
Medicine: The compound has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its fluorine atom enhances metabolic stability and bioavailability, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its derivatives are also explored for use in electronic materials and sensors .
Mechanism of Action
The mechanism of action of 7-acetyl-5-fluoro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-dependent enzymes and receptors. The acetyl and fluoro groups modulate its binding affinity and specificity, influencing its biological activity .
Comparison with Similar Compounds
5-Fluoroindole: Lacks the acetyl group, making it less versatile in synthetic applications.
7-Acetylindole: Lacks the fluorine atom, which reduces its metabolic stability and bioavailability.
5-Fluoro-2-methylindole: Similar in structure but with a methyl group instead of an acetyl group, affecting its reactivity and biological properties.
Uniqueness: 7-Acetyl-5-fluoro-1H-indole stands out due to the combined presence of the acetyl and fluorine groups, which enhance its chemical reactivity and biological activity. This dual modification allows for a broader range of applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
1-(5-fluoro-1H-indol-7-yl)ethanone |
InChI |
InChI=1S/C10H8FNO/c1-6(13)9-5-8(11)4-7-2-3-12-10(7)9/h2-5,12H,1H3 |
InChI Key |
FPZHVHVJHRTYHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=C1)F)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15202316.png)

